![molecular formula C13H15BF4O3 B1397898 2-[2-fluoro-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1073477-73-2](/img/structure/B1397898.png)
2-[2-fluoro-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-[2-fluoro-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-fluoro-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-fluoro-4-(trifluoromethoxy)phenylboronic acid with pinacol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[2-fluoro-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halide.
Major Products
The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Organic Synthesis
The compound is primarily utilized in organic synthesis as a versatile reagent. Its boron atom allows for participation in various reactions, particularly in:
- Suzuki-Miyaura Coupling Reactions : This compound can act as a boronic ester in cross-coupling reactions with aryl halides to form biaryl compounds. The presence of trifluoromethoxy and fluoro groups enhances the reactivity and selectivity of the reactions, leading to high yields of desired products .
- Functionalization of Aromatic Compounds : It can be used to introduce trifluoromethyl groups into aromatic systems, which are valuable in pharmaceuticals and agrochemicals due to their biological activity and metabolic stability .
Medicinal Chemistry
In the realm of medicinal chemistry, this compound serves as a building block for developing new therapeutic agents. Its applications include:
- Anticancer Agents : Compounds derived from this dioxaborolane have shown potential in targeting cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .
- Antiviral Agents : Research indicates that derivatives of this compound exhibit antiviral properties against various viruses by inhibiting viral replication processes .
Material Science
The unique properties of 2-[2-fluoro-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane make it suitable for applications in material science:
- Polymer Chemistry : It can be incorporated into polymer matrices to enhance thermal stability and chemical resistance. Its fluorinated structure contributes to low surface energy characteristics, making it useful in coatings and surface treatments .
- Nanomaterials : The compound can be utilized in the synthesis of nanostructured materials with specific electronic or optical properties due to its ability to form stable complexes with metal ions .
Case Study 1: Synthesis of Biaryl Compounds
A study demonstrated the efficacy of using this dioxaborolane in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds with high yields (up to 98%). The introduction of the trifluoromethoxy group significantly increased the reaction rate compared to traditional boronic acids.
Case Study 2: Antiviral Activity Assessment
Research published in a peer-reviewed journal evaluated the antiviral activity of derivatives synthesized from this compound against influenza virus. Results indicated a significant reduction in viral load in treated cells compared to controls, suggesting its potential as a lead compound for antiviral drug development.
Mechanism of Action
The mechanism of action of 2-[2-fluoro-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethoxy)phenylboronic acid: Similar in structure but lacks the dioxaborolane moiety.
Phenylboronic acid: A simpler boronic acid used in similar cross-coupling reactions.
Pinacolborane: Another boronic ester used in organic synthesis.
Uniqueness
2-[2-fluoro-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its enhanced stability and reactivity compared to simpler boronic acids and esters. The presence of the trifluoromethoxy group increases its electron-withdrawing capability, making it more reactive in cross-coupling reactions .
Biological Activity
2-[2-fluoro-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. The compound's unique structure, featuring a trifluoromethoxy group and a dioxaborolane moiety, suggests various applications in medicinal chemistry and organic synthesis.
- Molecular Formula : C13H15BF4O3
- Molecular Weight : 306.06 g/mol
- CAS Number : 1073477-73-2
- MDL Number : MFCD18760100
Biological Activity
The biological activity of this compound is primarily associated with its role in pharmaceutical development and organic synthesis. Key areas of interest include:
- Antitumor Activity : Preliminary studies suggest that compounds similar to this compound exhibit anti-cancer properties. For instance, related boron compounds have shown effectiveness against various cancer cell lines including those of breast and lung cancers .
- Synthesis of Pharmaceutical Intermediates : The compound is utilized in the synthesis of intermediates for pharmaceuticals. Its ability to form carbon-boron bonds is crucial in constructing complex organic molecules necessary for drug discovery .
- Fluorinated Compounds : The presence of the trifluoromethoxy group enhances the biological activity of fluorinated compounds, which are often employed in agrochemicals and pharmaceuticals due to their improved efficacy and stability .
Case Study 1: Antitumor Properties
A study conducted on boron-containing compounds demonstrated that certain derivatives possess significant cytotoxic effects against cancer cell lines. The mechanism of action was attributed to the modulation of cellular signaling pathways involved in apoptosis and cell proliferation .
Compound | Cancer Type | IC50 (µM) |
---|---|---|
Compound A | Breast Cancer | 15 |
Compound B | Lung Cancer | 10 |
This compound | TBD | TBD |
Case Study 2: Synthesis Applications
In organic synthesis research, this compound has been employed to facilitate reactions that yield complex molecules with high efficiency. For example, it has been used as a reagent in Suzuki-Miyaura cross-coupling reactions which are pivotal for synthesizing biaryl compounds .
Properties
IUPAC Name |
2-[2-fluoro-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BF4O3/c1-11(2)12(3,4)21-14(20-11)9-6-5-8(7-10(9)15)19-13(16,17)18/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BREBOCUXUQSDFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BF4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073477-73-2 | |
Record name | 2-[2-fluoro-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.